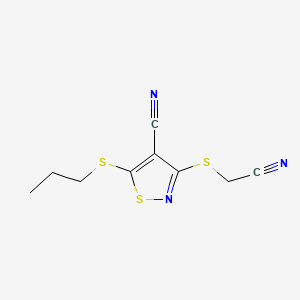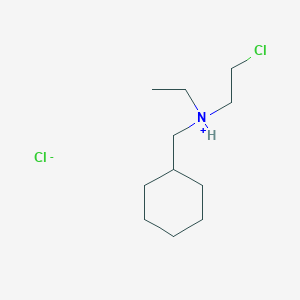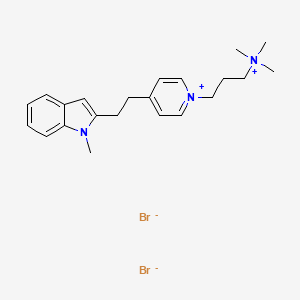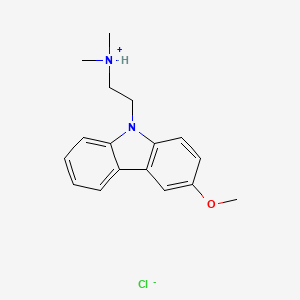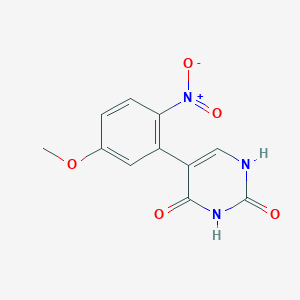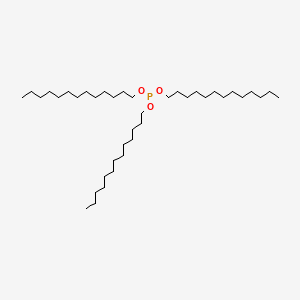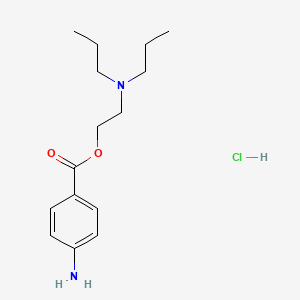![molecular formula C24H51O10P B13739587 Tris[2-(2-butoxyethoxy)ethyl] phosphate CAS No. 7332-46-9](/img/structure/B13739587.png)
Tris[2-(2-butoxyethoxy)ethyl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[2-(2-butoxyethoxy)ethyl] phosphate is an organic compound with the molecular formula C24H51O10P and a molecular weight of 530.63 g/mol . It is commonly used as a flame retardant in various materials due to its ability to inhibit or resist the spread of fire . This compound is also known for its role in plasticizers, which are substances added to materials to increase their flexibility, workability, or distensibility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris[2-(2-butoxyethoxy)ethyl] phosphate typically involves the reaction of phosphoric acid with 2-(2-butoxyethoxy)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Tris[2-(2-butoxyethoxy)ethyl] phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce simpler phosphates .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Tris[2-(2-butoxyethoxy)ethyl] phosphate involves its interaction with molecular targets and pathways . It is known to act as a PXR agonist, which means it can activate the pregnane X receptor, a nuclear receptor involved in the regulation of various genes . This activation can lead to changes in the expression of genes related to metabolism and detoxification . Additionally, the compound may promote T-helper 2 cell responses and upregulate estrogen receptor alpha (ERα), contributing to its biological effects .
Comparación Con Compuestos Similares
Tris(2-butoxyethyl) phosphate: This compound is similar in structure and function, also used as a flame retardant and plasticizer.
Tris(2-ethylhexyl) phosphate: Another related compound with similar applications in flame retardancy and plasticization.
Uniqueness: Tris[2-(2-butoxyethoxy)ethyl] phosphate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to act as a PXR agonist and its potential endocrine-disrupting effects set it apart from other similar compounds .
Propiedades
Número CAS |
7332-46-9 |
|---|---|
Fórmula molecular |
C24H51O10P |
Peso molecular |
530.6 g/mol |
Nombre IUPAC |
tris[2-(2-butoxyethoxy)ethyl] phosphate |
InChI |
InChI=1S/C24H51O10P/c1-4-7-10-26-13-16-29-19-22-32-35(25,33-23-20-30-17-14-27-11-8-5-2)34-24-21-31-18-15-28-12-9-6-3/h4-24H2,1-3H3 |
Clave InChI |
YETJDUSSMZWBME-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOCCOP(=O)(OCCOCCOCCCC)OCCOCCOCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


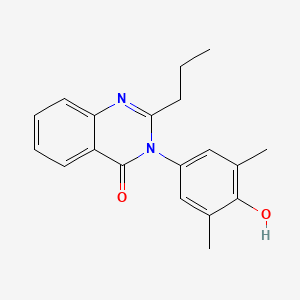
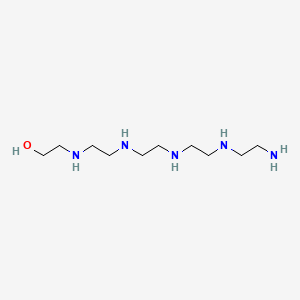

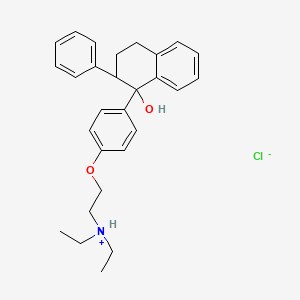
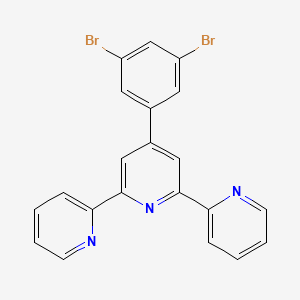
![5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide](/img/structure/B13739546.png)
![4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride](/img/structure/B13739549.png)
